molecular formula C9H17N3O B1315905 tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone CAS No. 61220-36-8

tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone

Cat. No.: B1315905
CAS No.: 61220-36-8
M. Wt: 183.25 g/mol
InChI Key: WQEZNOIZYDJGLE-UHFFFAOYSA-N
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Description

tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone is a heterocyclic organic compound that features both piperidine and pyrimidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a piperidine derivative with a suitable pyrimidinone precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the pyrimidinone ring to form tetrahydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles such as amines or alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce tetrahydropyrimidine derivatives.

Scientific Research Applications

tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds containing the piperidine ring, known for their biological activity.

    Pyrimidinone derivatives: Compounds containing the pyrimidinone ring, often used in medicinal chemistry.

Uniqueness

tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone is unique due to the combination of both piperidine and pyrimidinone moieties, which may confer distinct biological properties compared to compounds containing only one of these rings.

Properties

IUPAC Name

1-piperidin-4-yl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c13-9-11-4-1-7-12(9)8-2-5-10-6-3-8/h8,10H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEZNOIZYDJGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574618
Record name 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61220-36-8
Record name Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61220-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (0.5 mL) was added to a solution of 1-(1-t-butoxycarbonylpiperidin-4-yl)imidazolidin-2-one (20 mg, 0.07 mmol) in dichloromethane (2 mL) and the reaction stirred at room temperature overnight. The reaction was concentrated in vacuo to give the title compound as its trifluoroacetic acid salt (12 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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